An In-Depth Technical Guide to Fmoc-Glycinol for Advanced Synthesis
An In-Depth Technical Guide to Fmoc-Glycinol for Advanced Synthesis
Prepared by: Gemini Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-glycinol (Fmoc-glycinol), a critical building block and linker molecule in modern organic and peptide chemistry. We will delve into its core physicochemical properties, explore its primary applications with a focus on the mechanistic rationale behind its utility, and provide detailed, field-tested protocols for its use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of Fmoc-glycinol to streamline synthesis workflows and accelerate discovery.
Introduction: The Strategic Importance of Fmoc-Glycinol
Fmoc-glycinol, also known as (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate, is a derivative of the simplest amino alcohol, glycinol, featuring the base-labile Fmoc protecting group.[1][2] Its unique bifunctional nature—a primary alcohol for covalent attachment and a protected amine—makes it an exceptionally versatile tool in the synthetic chemist's arsenal.[1]
The strategic value of Fmoc-glycinol lies in its ability to act as a bridge or "linker" molecule. It can be anchored to a solid support or another molecule via its hydroxyl group, while its Fmoc-protected amine is poised for subsequent deprotection and elongation, most notably in Solid-Phase Peptide Synthesis (SPPS).[3] This functionality is crucial for creating C-terminal peptide alcohols, modified peptides, and various bioconjugates.[1][3] Unlike its carboxylic acid counterpart, Fmoc-glycine, Fmoc-glycinol introduces an alcohol moiety, which opens up distinct synthetic pathways for producing molecules like peptide alcohols and aldehydes.[4]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a reagent's physical and chemical properties is paramount for predictable and reproducible results. The key properties of Fmoc-glycinol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 105496-31-9 | [1][5] |
| Molecular Formula | C₁₇H₁₇NO₃ | [1][2][5] |
| Molecular Weight | 283.32 g/mol | [2][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 127 - 144 °C (Range can vary with purity) | [1][5] |
| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][3] |
| Solubility | Soluble in Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM). Insoluble in water. | [4][6] |
| Storage Conditions | 2°C to 8°C, keep container well-closed. | [1][5] |
Note: The melting point can exhibit a range depending on the crystalline form and purity of the material.
Core Applications & Mechanistic Insights
Fmoc-glycinol's utility stems directly from its structure. The fluorenylmethoxycarbonyl (Fmoc) group provides robust protection for the amine under a wide range of reaction conditions, yet it is selectively and cleanly removed under mild basic conditions, a cornerstone of Fmoc-based chemistry.[6][7][8]
Solid-Phase Peptide Synthesis (SPPS) of Peptide Alcohols
The primary application of Fmoc-glycinol is in the synthesis of peptides with a C-terminal alcohol instead of the typical carboxylic acid.
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Causality: The synthesis of a standard peptide acid relies on a linker attached to the solid support that forms an ester bond with the first amino acid. To generate a peptide alcohol, the anchor point must be different. By pre-loading a resin (like 2-chlorotrityl resin) with Fmoc-glycinol, the synthesis starts from the hydroxyl group. Subsequent cycles of Fmoc deprotection and amino acid coupling build the peptide chain. The final cleavage from this type of linker yields the desired C-terminal peptide alcohol.
Linker Chemistry and Bioconjugation
Fmoc-glycinol serves as a foundational short, hydrophilic linker.[1]
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Causality: In bioconjugation, it is often necessary to connect two different molecular entities, such as a peptide and a diagnostic probe or a drug molecule.[1] The hydroxyl group of Fmoc-glycinol can be functionalized to react with a surface or another molecule, while the amine (after deprotection) provides a handle for attaching the peptide or other component. This creates a stable, defined linkage, which is critical for the function of the final conjugate.[1][3]
Key Experimental Protocols
The following protocols are foundational for the effective use of Fmoc-glycinol. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol: Fmoc Deprotection
This is the most critical step in any Fmoc-based synthesis. The mechanism involves a base-catalyzed β-elimination.[9][10] A secondary amine, like piperidine, abstracts the acidic proton on the fluorene ring, leading to the collapse of the carbamate and release of the free amine, along with a dibenzofulvene (DBF) byproduct that is scavenged by the amine base.[7][9]
Diagram: Fmoc Deprotection Workflow
Caption: Workflow for the base-mediated removal of the Fmoc protecting group.
Step-by-Step Methodology:
-
Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF. Note: Other bases like DBU or morpholine can be used to mitigate specific side reactions like aspartimide formation, but piperidine is the most common reagent.[6][9]
-
Resin Swelling: If working on a solid support, ensure the resin is adequately swelled in a suitable solvent like DMF.
-
Deprotection Reaction:
-
Drain the solvent from the swelled resin.
-
Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture gently at room temperature for 10-20 minutes. For sequences prone to aggregation, a two-step deprotection (e.g., 2 minutes followed by a fresh solution for 10-15 minutes) is often beneficial.
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 3-5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF to prepare for the next coupling step.
-
-
Validation (Optional): A qualitative Kaiser test or Chloranil test can be performed on a small sample of beads to confirm the presence of the newly liberated free primary amine. A positive test (e.g., blue beads for Kaiser test) indicates a successful deprotection.
Protocol: Coupling Fmoc-Glycinol to a Carboxylic Acid (e.g., on a Resin)
This protocol describes the attachment of Fmoc-glycinol to a solid support that presents a carboxylic acid function, such as Wang resin. This is less common than using pre-loaded resins but illustrates the reactivity of the hydroxyl group.
Diagram: Coupling Reaction Scheme
Caption: General scheme for coupling Fmoc-glycinol to a carboxylic acid.
Step-by-Step Methodology:
-
Resin Preparation: Start with a carboxylic acid-functionalized resin (e.g., Wang resin). Swell the resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-glycinol (3-5 equivalents over resin loading) and an activating agent in DMF or DCM. A common and effective combination is Diisopropylcarbodiimide (DIC, 3-5 eq.) as the coupling agent and 4-Dimethylaminopyridine (DMAP, 0.1-0.5 eq.) as a catalyst.
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours, or until a completion test (e.g., TNBS test for free carboxyl groups) is negative.
-
-
Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, drain the reaction mixture and treat the resin with an acetic anhydride/pyridine solution in DMF for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.
Conclusion
Fmoc-glycinol is a high-value chemical tool whose properties are elegantly suited for its roles in peptide synthesis and bioconjugation.[1][3] Its structural simplicity, combined with the robust and orthogonal nature of the Fmoc protecting group, allows for the efficient and high-yield synthesis of complex molecules.[1] By understanding the physicochemical data and the mechanistic basis for its reactivity, researchers can confidently integrate Fmoc-glycinol into their workflows to achieve advanced synthetic targets.
References
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High-Purity Fmoc-Glycinol for Peptide Synthesis: Quality, Applications, and Sourcing . Peptide Synthesis. (2025-12-29). [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]
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Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. (2022-01-07). [Link]
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(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... . ResearchGate. [Link]
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(9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate . PubChem. [Link]
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Fmoc-Gly-OH | C17H15NO4 | CID 93124 . PubChem - NIH. [Link]
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Fmoc-Glycinol [105496-31-9] . Aapptec Peptides. [Link]
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Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5 . Aapptec Peptides. [Link]
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Fmoc-PEG Linkers and PEGylation Reagents . Aapptec Peptides. [Link]
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Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase . UC Davis. [Link]
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Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase . MDPI. [Link]
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